

An In-depth Technical Guide to Dimethyl Quinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl Quinoline-2,3-dicarboxylate*

Cat. No.: B096867

[Get Quote](#)

This technical guide provides comprehensive information on **Dimethyl Quinoline-2,3-dicarboxylate**, targeting researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, synthesis protocols, and its role as a chemical intermediate.

Chemical Identity and Nomenclature

Dimethyl Quinoline-2,3-dicarboxylate is a heterocyclic compound belonging to the quinoline class. The definitive IUPAC name for this compound is **dimethyl quinoline-2,3-dicarboxylate**^[1]. It is commonly identified by its CAS Registry Number, 17507-03-8^[1].

A variety of synonyms are used in literature and commercial listings to refer to this chemical, including:

- Dimethyl 2,3-quinolinedicarboxylate^[1]
- Quinoline-2,3-dicarboxylic acid dimethyl ester^[1]
- 2,3-Quinolinedicarboxylic acid, dimethyl ester^[1]
- Acridinic acid dimethyl ester

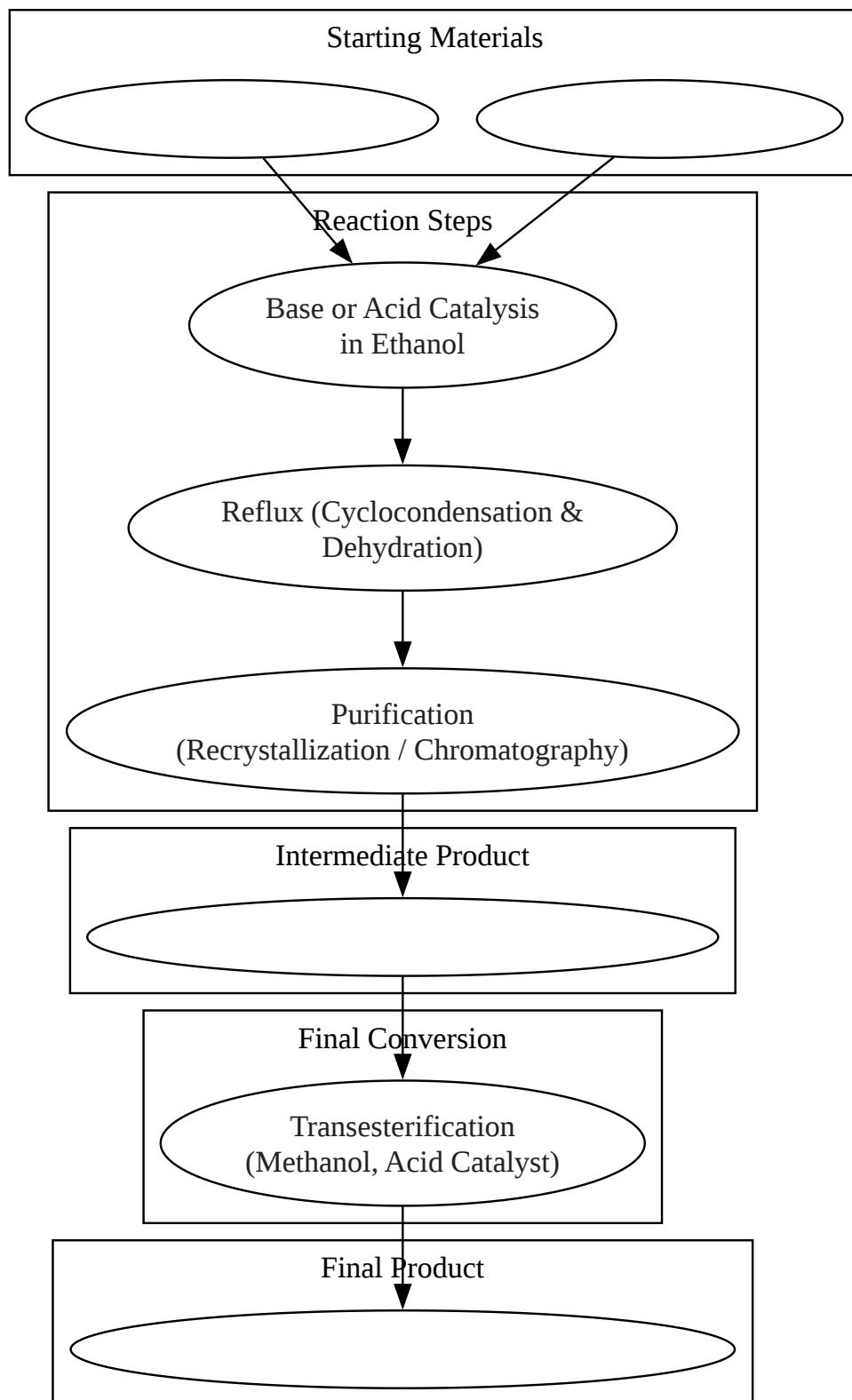
Physicochemical Properties

The key quantitative properties of **Dimethyl Quinoline-2,3-dicarboxylate** are summarized in the table below, providing a clear reference for experimental and theoretical applications.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₁ NO ₄	[1]
Molecular Weight	245.23 g/mol	[1]
Appearance	Light brown to yellow solid	
Melting Point	107-108 °C	
Boiling Point	342 °C (Predicted)	
Density	1.273 g/cm ³ (Predicted)	
InChIKey	LJLAVRGABNTTSN- UHFFFAOYSA-N	[1]
SMILES	COC(=O)C1=CC2=CC=CC=C 2N=C1C(=O)OC	[1]

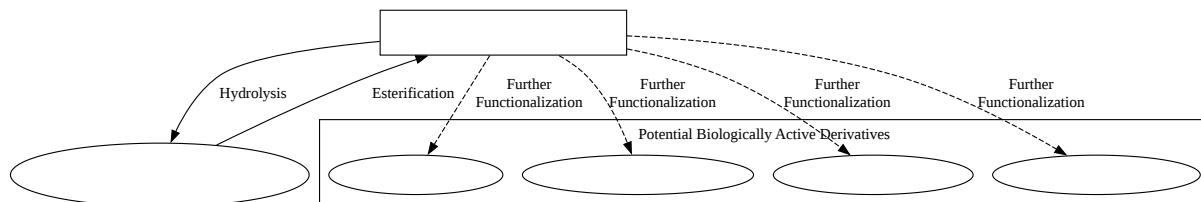
Experimental Protocols: Synthesis

The synthesis of the quinoline-2,3-dicarboxylate scaffold is classically achieved via the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group, such as a β -ketoester[[2](#)][[3](#)][[4](#)].


Protocol: Friedländer Synthesis of Diethyl Quinoline-2,3-dicarboxylate

A common route to quinoline-2,3-dicarboxylate esters involves the reaction of 2-aminobenzaldehyde with diethyl oxalacetate[[5](#)]. The subsequent conversion to the dimethyl ester can be accomplished through standard transesterification.

- Step 1: Reaction Setup
 - To a round-bottom flask, add 2-aminobenzaldehyde (1.0 equivalent) and a suitable solvent such as ethanol or acetic acid.


- Add diethyl oxalacetate (1.1 equivalents) to the solution.
- Introduce a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or acid (e.g., p-toluenesulfonic acid) to the mixture[2][4]. The choice of catalyst can influence reaction time and yield.
- Step 2: Cyclocondensation
 - Heat the reaction mixture to reflux (typically 80-120 °C) with constant stirring.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. This process involves an initial condensation to form an imine or enamine, followed by intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring[3][4].
- Step 3: Isolation and Purification
 - Upon completion, cool the reaction mixture to room temperature.
 - If a precipitate forms, collect the crude product by filtration.
 - If no precipitate forms, remove the solvent under reduced pressure.
 - Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure Diethyl Quinoline-2,3-dicarboxylate.
- Step 4: Transesterification to Dimethyl Ester
 - Dissolve the purified diethyl ester in an excess of methanol.
 - Add a catalytic amount of a strong acid (e.g., H₂SO₄) or a suitable transesterification catalyst.
 - Heat the mixture to reflux and monitor by TLC.
 - Upon completion, neutralize the catalyst, remove the excess methanol, and purify the resulting **Dimethyl Quinoline-2,3-dicarboxylate** using standard techniques.

Visualized Workflows and Relationships

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Friedländer synthesis of **Dimethyl Quinoline-2,3-dicarboxylate**.

[Click to download full resolution via product page](#)

Caption: Logical relationships of **Dimethyl Quinoline-2,3-dicarboxylate** as a key chemical intermediate.

Role in Drug Discovery and Development

While specific biological activities for **Dimethyl Quinoline-2,3-dicarboxylate** itself are not extensively documented, its core structure—the quinoline nucleus—is a "privileged scaffold" in medicinal chemistry. Quinoline derivatives exhibit a vast range of pharmacological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and anticonvulsant properties^{[6][7][8]}.

Therefore, **Dimethyl Quinoline-2,3-dicarboxylate** serves as a valuable and versatile building block for the synthesis of more complex, biologically active molecules^[9]. The dicarboxylate functional groups at the 2 and 3 positions are ripe for chemical modification, allowing for the systematic development of compound libraries. Researchers can leverage these reactive sites to introduce diverse pharmacophores, aiming to enhance target binding, selectivity, and pharmacokinetic profiles in the pursuit of novel therapeutic agents. Its primary role is that of a key intermediate in the synthetic route toward new chemical entities for drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl Quinoline-2,3-dicarboxylate | C13H11NO4 | CID 11010215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. nbinno.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethyl Quinoline-2,3-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096867#iupac-name-and-synonyms-for-dimethyl-quinoline-2-3-dicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com